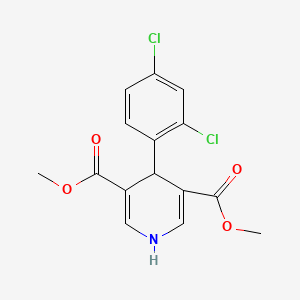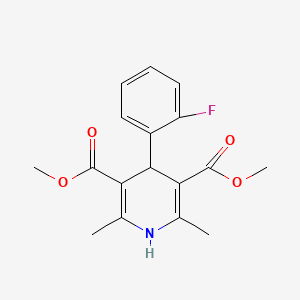![molecular formula C17H20N2O3S B5525272 N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide](/img/structure/B5525272.png)
N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide is an organic compound with the molecular formula C17H20N2O3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a mesitylsulfonyl group attached to an aniline derivative, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide typically involves the reaction of 3-nitroaniline with mesitylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced to the corresponding amine, which is subsequently acetylated using acetic anhydride to yield the final product.
-
Step 1: Nitration
Reactants: 3-nitroaniline, mesitylsulfonyl chloride
Conditions: Base (triethylamine), solvent (dichloromethane), temperature (0-5°C)
Product: Intermediate mesitylsulfonyl derivative
-
Step 2: Reduction
Reactants: Intermediate mesitylsulfonyl derivative, reducing agent (e.g., hydrogen gas with palladium on carbon)
Conditions: Solvent (ethanol), temperature (room temperature)
Product: Mesitylsulfonyl amine derivative
-
Step 3: Acetylation
Reactants: Mesitylsulfonyl amine derivative, acetic anhydride
Conditions: Solvent (pyridine), temperature (room temperature)
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the mesitylsulfonyl group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvent (acetonitrile), temperature (room temperature)
Reduction: Lithium aluminum hydride, solvent (tetrahydrofuran), temperature (reflux)
Substitution: Nucleophiles (e.g., amines, alcohols), solvent (dimethylformamide), temperature (room temperature to reflux)
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Reduced amine derivatives
Substitution: Various substituted acetamide derivatives
Scientific Research Applications
N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The mesitylsulfonyl group is known to form strong hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The acetamide moiety further enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide can be compared with other similar compounds, such as:
N-{3-[(tosyl)amino]phenyl}acetamide: Similar structure but with a tosyl group instead of a mesitylsulfonyl group. It exhibits different reactivity and binding properties.
N-{3-[(benzenesulfonyl)amino]phenyl}acetamide: Contains a benzenesulfonyl group, leading to variations in chemical behavior and biological activity.
N-{3-[(p-toluenesulfonyl)amino]phenyl}acetamide: Features a p-toluenesulfonyl group, which affects its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its mesitylsulfonyl group, which provides distinct steric and electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-8-12(2)17(13(3)9-11)23(21,22)19-16-7-5-6-15(10-16)18-14(4)20/h5-10,19H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSBERKYHXQKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B5525189.png)
![4-[2-({4-nitro-1-methyl-1H-pyrazol-3-yl}carbonyl)carbohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5525202.png)
![1-cyclohexyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5525211.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5525212.png)

![ETHYL 1-{2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE](/img/structure/B5525232.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furyl)-3-isoxazolecarboxamide](/img/structure/B5525242.png)
![N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5525248.png)

![(3S)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-N,N-dimethylazepan-3-amine](/img/structure/B5525263.png)
![N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B5525265.png)
![3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5525275.png)
